2-Amino-N-isobutylpropanamide hydrochloride
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Overview
Description
The compound "2-Amino-N-isobutylpropanamide hydrochloride" is not directly mentioned in the provided papers. However, the papers discuss related compounds and their synthesis, which can provide insights into the synthesis and properties of similar compounds. For instance, the synthesis of N-([4-14C]-4-Aminobutyl)-1,2-didehydropyrrolidinium chloride hydrochloride is described, which involves the displacement of a mesylate group with sodium cyanide and subsequent chemical transformations . Another paper details the synthesis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, which is achieved by stirring specific reactants in dry dichloromethane . These methods could potentially be adapted for the synthesis of "2-Amino-N-isobutylpropanamide hydrochloride."
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, starting from simple precursors to more complex structures. For example, the synthesis of pyrrolizidine alkaloids involves nucleophilic substitution, reduction, and oxidation steps . Similarly, the preparation of imidazole-amine ligands from N-(2-formyl-1-methylimidazol-4-yl)-2,2-dimethylpropanamide includes reductive amination reactions . These methods highlight the importance of careful selection of starting materials and reagents, as well as control of reaction conditions to achieve the desired products.
Molecular Structure Analysis
The molecular structure of compounds can be elucidated using various spectroscopic techniques. For instance, the structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined using HNMR and LC-MS, and its crystal structure was solved using direct methods and refined by full matrix least-squares procedures . These techniques are essential for confirming the identity and purity of synthesized compounds.
Chemical Reactions Analysis
The papers describe various chemical reactions, such as the reaction of alpha-aminomethyleneketones with tosyl isocyanate to give amino-disubstituted 2-acyl-3-amino-N-tosylpropenamides . These reactions are crucial for the synthesis of compounds with potential biological activity. The choice of reactants and reaction conditions can significantly influence the outcome of the synthesis.
Physical and Chemical Properties Analysis
While the physical and chemical properties of "2-Amino-N-isobutylpropanamide hydrochloride" are not directly discussed, the properties of similar compounds can be inferred. For example, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide suggests the presence of intermolecular hydrogen bonds, which can affect the compound's solubility and stability . Understanding these properties is important for the practical application of these compounds in various fields, including pharmaceuticals.
Scientific Research Applications
Role in Ruminant Nutrition
Isoacids, including isobutyric acid which is closely related to the chemical structure of 2-Amino-N-isobutylpropanamide hydrochloride, play a significant role in the nutrition and metabolism of ruminants. These compounds, produced from amino acids like valine, isoleucine, and leucine, are crucial for the biosynthesis of branched-chain amino acids and higher volatile fatty acids, impacting microbial fermentation positively in the rumen. Although adding isoacids to a conventional ruminant diet does not significantly affect feed intake, it can positively influence milk production in lactating cows, suggesting a beneficial role in dairy farming practices (Andries et al., 1987).
Psychiatric Disorders Treatment
N-Acetylcysteine (NAC), which shares functional groups with 2-Amino-N-isobutylpropanamide hydrochloride, exhibits potential in treating various psychiatric disorders. Its benefits, stemming from modulating glutamatergic, neurotropic, and inflammatory pathways, highlight the therapeutic potential of structurally similar compounds in psychiatry. NAC's role in addiction, compulsive disorders, schizophrenia, and bipolar disorder underscores the importance of further investigating related compounds for psychiatric applications (Dean et al., 2011).
Cancer Therapy
2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride (FTY720), a compound with similarities to 2-Amino-N-isobutylpropanamide hydrochloride, shows antitumor efficacy in several cancer models. FTY720's mode of action involves activating sphingosine-1-phosphate receptors and may operate through S1PR-independent mechanisms, suggesting a broad spectrum of potential targets for cancer therapy. This insight into FTY720's mechanism of action opens avenues for research into related compounds as potential cancer therapies (Zhang et al., 2013).
Incretin Action Enhancement in Diabetes Treatment
Incretin peptides, specifically GLP-1 and GIP, play crucial roles in managing glucose homeostasis, with therapeutic implications in type 2 diabetes. The importance of incretin-based therapies, such as GLP-1 receptor agonists and DPP-IV inhibitors, underscores the potential for related compounds like 2-Amino-N-isobutylpropanamide hydrochloride to contribute to diabetes treatment strategies. Research into incretin action enhancement highlights the need for novel approaches to support diabetes care and management (Drucker, 2003).
Safety And Hazards
properties
IUPAC Name |
2-amino-N-(2-methylpropyl)propanamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5(2)4-9-7(10)6(3)8;/h5-6H,4,8H2,1-3H3,(H,9,10);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUCSSSFAXYWBOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C(C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-isobutylpropanamide hydrochloride |
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